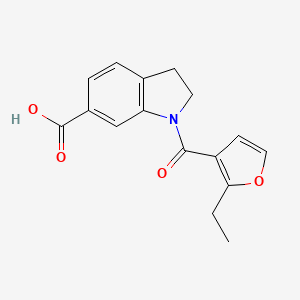![molecular formula C13H23N5O B6633143 2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide](/img/structure/B6633143.png)
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as AMCA, and it belongs to the class of compounds known as amides. The synthesis of AMCA is a complex process that involves several steps, and it has been the subject of extensive research in recent years.
Mecanismo De Acción
The mechanism of action of AMCA involves the inhibition of specific signaling pathways involved in cancer development. AMCA targets the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cell growth, proliferation, and survival. By inhibiting this pathway, AMCA can induce apoptosis in cancer cells and prevent their growth and proliferation.
Biochemical and Physiological Effects:
AMCA has several biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of specific signaling pathways involved in cancer development. AMCA has also been shown to have anti-inflammatory properties, and it can reduce the production of pro-inflammatory cytokines in immune cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AMCA has several advantages for lab experiments, including its potent anti-cancer properties, its ability to induce apoptosis in cancer cells, and its specificity for specific signaling pathways involved in cancer development. However, there are also several limitations to using AMCA in lab experiments, including its complex synthesis process, its potential toxicity, and its limited solubility in aqueous solutions.
Direcciones Futuras
There are several future directions for research involving AMCA, including the development of more efficient synthesis methods, the optimization of its anti-cancer properties, and the exploration of its potential therapeutic applications in other diseases. Additionally, future research could focus on the identification of specific molecular targets of AMCA and the development of more targeted therapies for cancer treatment.
In conclusion, AMCA is a promising compound with significant potential for therapeutic applications in cancer research. Its potent anti-cancer properties, specificity for specific signaling pathways, and ability to induce apoptosis in cancer cells make it a valuable tool for lab experiments and a potential candidate for cancer treatment. Further research is needed to optimize its properties and explore its potential applications in other diseases.
Métodos De Síntesis
The synthesis of AMCA involves several steps, including the reaction of 4-chloromethyl-1,2,3-triazole with N-(1-methylcyclohexyl)methylamine, followed by the reaction of the resulting intermediate with acetic anhydride. The final product is obtained through purification and isolation steps. The synthesis of AMCA has been optimized in recent years, and several modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
AMCA has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have shown that AMCA has potent anti-cancer properties, and it can induce apoptosis (programmed cell death) in cancer cells. AMCA has also been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways involved in cancer development.
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]-N-[(1-methylcyclohexyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N5O/c1-13(5-3-2-4-6-13)10-15-12(19)9-18-8-11(7-14)16-17-18/h8H,2-7,9-10,14H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZBOXMEQCNRHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)CNC(=O)CN2C=C(N=N2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



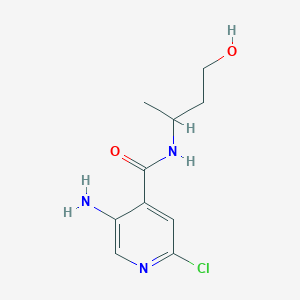
![5-amino-2-chloro-N-[3-(dimethylamino)-2,2-dimethylpropyl]pyridine-4-carboxamide](/img/structure/B6633086.png)
![8-[(6-Methoxypyridin-3-yl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B6633091.png)

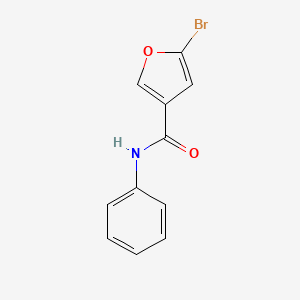
![(1S,3R)-3-[(3-sulfamoylphenyl)carbamoyl]cyclopentane-1-carboxylic acid](/img/structure/B6633111.png)
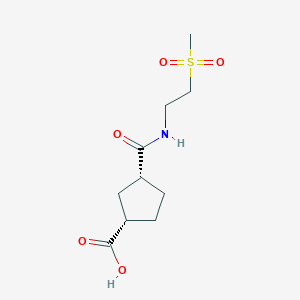
![6-[(2-Hydroxy-3-methylbutyl)amino]pyridazine-3-carboxylic acid](/img/structure/B6633127.png)
![1-[2-[(2,3-Dimethyloxolan-3-yl)amino]ethyl]imidazolidin-2-one](/img/structure/B6633131.png)
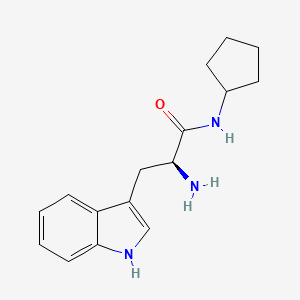
![2-[(2-Ethylfuran-3-carbonyl)amino]propanoic acid](/img/structure/B6633151.png)
